![molecular formula C24H25ClN4O3 B11191228 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B11191228.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a benzodioxole group, a piperazine ring, and a pyrimidine core. This compound is known for its diverse applications in medicinal chemistry, particularly as a dopamine receptor agonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 1-(3’,4’-methylenedioxybenzyl)piperazine and 2-chloropyrimidine.
Reaction Conditions: The reaction is carried out in anhydrous xylene with anhydrous potassium carbonate as a base. The mixture is heated to the boiling point (approximately 130°C) for 9 hours.
Isolation: After cooling, the mixture is extracted with hydrochloric acid, washed with ether, and then rendered alkaline with potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale Reactors: Using industrial reactors to maintain the required temperature and pressure conditions.
Purification: Employing large-scale purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Neurological Disorders
Dopamine Receptor Agonism : Piribedil acts primarily as a dopamine receptor agonist, which is crucial in the management of Parkinson’s disease. By mimicking dopamine's action in the brain, it helps regulate motor function and alleviate symptoms associated with dopamine deficiency.
Case Study: Parkinson's Disease Treatment
In clinical trials involving patients with Parkinson's disease, piribedil demonstrated significant improvements in motor functions compared to placebo groups. The compound's long half-life allows for once-daily dosing, enhancing patient adherence to treatment regimens. Patients reported reduced tremors and improved overall mobility .
Anticancer Activity
Recent studies have explored piribedil's potential as an anticancer agent. Research on various cancer cell lines indicated that piribedil can reduce cell viability and induce apoptosis (programmed cell death).
Case Study: Cancer Cell Line Studies
In vitro studies showed a dose-dependent response where higher concentrations of piribedil led to increased rates of cell death in cancer cells. This suggests that piribedil may have therapeutic potential in oncology, particularly for tumors that are resistant to conventional treatments .
Summary of Biological Activities
Activity Type | Observations |
---|---|
Dopamine Receptor Agonism | Significant improvement in motor function |
Anticancer Activity | Induces apoptosis in cancer cells |
Neuroprotective Effects | Potential to protect neurons from degeneration |
Comparison Table
Compound | Primary Use | Unique Features |
---|---|---|
Piribedil | Parkinson’s Disease | Long half-life; unique benzodioxole structure |
Ropinirole | Parkinson’s Disease | Shorter half-life; more selective for D2 receptors |
Pramipexole | Parkinson’s Disease | Also used for Restless Legs Syndrome; D3 receptor affinity |
Mechanism of Action
The compound exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby influencing neurotransmission. This interaction can modulate various physiological processes, including motor control and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another dopamine receptor agonist with a similar structure.
Ropinirole: A compound used in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist with applications in neurology.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its benzodioxole group, in particular, contributes to its high affinity for dopamine receptors, making it a valuable compound in medicinal chemistry .
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one , also known as piribedil , is a piperazine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of neurological disorders and cancer treatment.
Chemical Structure
The chemical structure of piribedil can be represented as follows:
This structure includes a benzodioxole moiety, which is crucial for its biological activity.
Dopamine Agonist Activity
Piribedil is primarily recognized for its role as a dopamine agonist . It has been shown to stimulate dopamine receptors, particularly D2 and D3 subtypes, which are essential in the treatment of Parkinson's disease. The compound's ability to enhance dopaminergic signaling contributes to its efficacy in alleviating symptoms such as tremors and rigidity associated with the disease .
Neuroprotective Effects
Research has indicated that piribedil possesses neuroprotective properties . It may help protect neuronal cells from apoptosis induced by oxidative stress, thus potentially slowing the progression of neurodegenerative diseases .
Anticancer Activity
Emerging studies suggest that piribedil may also exhibit anticancer properties . It has been evaluated for its effects on various cancer cell lines, showing potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, one study reported that piribedil could induce apoptosis in breast cancer cells, enhancing the effectiveness of conventional chemotherapy agents like doxorubicin .
The mechanisms underlying the biological activity of piribedil are multifaceted:
- Dopaminergic Pathway Modulation : By activating dopamine receptors, piribedil enhances dopaminergic transmission, which is beneficial in treating Parkinson's disease.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative damage in neuronal tissues.
- Inhibition of Tumor Growth : Piribedil has shown promise in inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Case Study 1: Parkinson's Disease Treatment
In clinical trials, patients treated with piribedil experienced significant improvements in motor functions compared to placebo groups. The drug's long half-life allows for once-daily dosing, improving patient adherence to treatment regimens .
Case Study 2: Cancer Cell Line Studies
Research involving various cancer cell lines has demonstrated that piribedil can reduce viability and induce apoptosis in cancer cells. In vitro studies showed a dose-dependent response where higher concentrations of piribedil led to increased rates of cell death .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C24H25ClN4O3 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H25ClN4O3/c1-16-20(12-17-2-5-19(25)6-3-17)23(30)27-24(26-16)29-10-8-28(9-11-29)14-18-4-7-21-22(13-18)32-15-31-21/h2-7,13H,8-12,14-15H2,1H3,(H,26,27,30) |
InChI Key |
XNUMNMVLTYMDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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